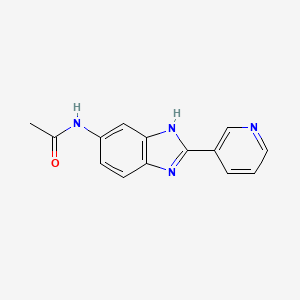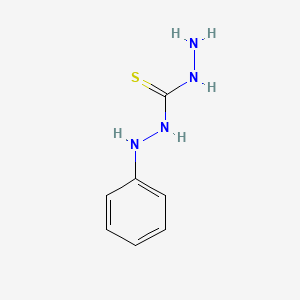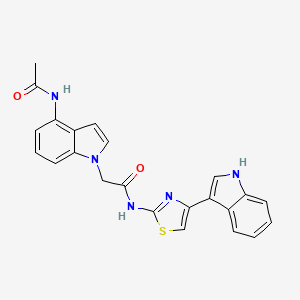
(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)(1-(6-chloropyridazin-3-yl)piperidin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)(1-(6-chloropyridazin-3-yl)piperidin-4-yl)methanone is a complex organic molecule that features both piperidine and pyridazine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)(1-(6-chloropyridazin-3-yl)piperidin-4-yl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the chlorophenyl group: This step often involves nucleophilic substitution reactions where a chlorophenyl group is introduced to the piperidine ring.
Formation of the pyridazine ring: This can be synthesized through condensation reactions involving hydrazine derivatives and diketones.
Coupling of the two rings: The final step involves coupling the piperidine and pyridazine rings through a methanone linkage, often using reagents like coupling agents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)(1-(6-chloropyridazin-3-yl)piperidin-4-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl and chloropyridazine groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or neutral conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)(1-(6-chloropyridazin-3-yl)piperidin-4-yl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)(1-(6-chloropyridazin-3-yl)piperidin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)(1-(6-chloropyridazin-3-yl)piperidin-4-yl)methanone: can be compared with other compounds featuring piperidine and pyridazine rings, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C21H24Cl2N4O2 |
|---|---|
Poids moléculaire |
435.3 g/mol |
Nom IUPAC |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C21H24Cl2N4O2/c22-17-3-1-16(2-4-17)21(29)9-13-27(14-10-21)20(28)15-7-11-26(12-8-15)19-6-5-18(23)24-25-19/h1-6,15,29H,7-14H2 |
Clé InChI |
KIBYILIZOASIML-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(=O)N2CCC(CC2)(C3=CC=C(C=C3)Cl)O)C4=NN=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-phenyl-N-{4-[(pyridin-4-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide](/img/structure/B12169465.png)

![2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B12169481.png)
![N-benzyl-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B12169489.png)


![1-(2-methoxyphenyl)-7,8-dimethyl-3-[3-(morpholin-4-yl)propyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12169508.png)
![N-{2-[(biphenyl-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B12169518.png)
![2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B12169524.png)
![2'-(butan-2-yl)-N-(4-methylpyridin-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12169528.png)
![3,4-dihydroisoquinolin-2(1H)-yl[3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12169533.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide](/img/structure/B12169556.png)

